3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H13BF4O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with butoxy, fluoro, and trifluoromethyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, being a boronic acid, plays a crucial role in this pathway as it is involved in the transmetalation step .
Pharmacokinetics
They are readily prepared and their properties can be tailored for application under specific conditions .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the stability of boronic acids can be a challenge when considering the removal of the boron moiety at the end of a sequence . Protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Preparation Methods
The synthesis of 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Substitution Reactions: The butoxy, fluoro, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used but typically include biaryl compounds, phenols, and various substituted derivatives .
Scientific Research Applications
3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds such as:
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups and is used in similar coupling reactions.
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of a butoxy group and is used in various organic synthesis reactions.
3-(Trifluoromethyl)phenylboronic acid: This compound has a single trifluoromethyl group and is used in Suzuki-Miyaura coupling and other reactions.
The uniqueness of this compound lies in its combination of substituents, which can provide distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF4O3/c1-2-3-4-19-9-6-7(12(17)18)5-8(10(9)13)11(14,15)16/h5-6,17-18H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVWNAWXHBDFEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OCCCC)F)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177310 | |
Record name | Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301177310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-47-6 | |
Record name | Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301177310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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